(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-15-5-6-16(2)18(10-15)14-26-19-7-8-20-21(12-19)27-22(23(20)25)11-17-4-3-9-24-13-17/h3-13H,14H2,1-2H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBYGJGNJMUNH-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:
-
Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
-
Introduction of the Pyridine Ring: : The pyridine moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyridinylmethylidene group.
-
Attachment of the Dimethylbenzyl Ether Group: : The final step involves the etherification of the benzofuran core with 2,5-dimethylbenzyl alcohol. This can be achieved using reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ether linkage. Reagents such as sodium methoxide or potassium cyanide can be used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or nitriles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, prompting studies into its mechanism of action and therapeutic potential.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences:
Position 2 Substituents: Pyridinyl vs. Benzylidene Groups: The target compound’s pyridin-3-ylmethylidene group introduces a nitrogen heteroatom, enabling hydrogen bonding and π-π stacking interactions distinct from the purely aromatic 2,4,5-trimethoxybenzylidene () or electron-withdrawing dichlorobenzyloxy () groups. Pyridine’s basicity may enhance aqueous solubility compared to methoxy- or halogen-substituted analogs .
Position 6 Substituents :
- 2,5-Dimethylbenzyloxy vs. Halogenated or Methoxy Groups : The 2,5-dimethylbenzyl ether in the target compound offers steric bulk and hydrophobicity, contrasting with the polar 2,4,5-trimethoxy () or brominated () variants. Such differences may influence membrane permeability or metabolic stability.
Synthetic Yields and Feasibility :
- Yields for analogs range from 58% () to 68% (), suggesting moderate efficiency in nucleophilic substitution or condensation steps. The target compound’s synthesis would likely require optimization of base catalysts (e.g., K₂CO₃) and solvent systems (e.g., DMF or acetone) .
Implications for Research and Development
- Drug Design : The pyridinyl substituent in the target compound could enhance target selectivity in kinase or receptor binding assays compared to purely aromatic analogs.
- Material Science : Differences in crystallinity (e.g., ’s CAS-registered compound) may inform applications in organic electronics or photovoltaics.
- Analytical Challenges: Variants like BH26353 () highlight the need for advanced spectroscopic techniques (e.g., ¹³C NMR, HRMS) to resolve structural ambiguities in poly-substituted benzofuranones.
Biological Activity
The compound (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure comprising a benzofuran core linked to a pyridine moiety and a dimethylbenzyl ether group. Its molecular formula is .
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been shown to scavenge free radicals effectively, which can be attributed to the presence of the hydroxyl groups in their structure. The antioxidant activity is crucial in mitigating oxidative stress-related diseases.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative conditions. Similar compounds have been reported to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. In vitro studies suggest that this compound may exhibit selective inhibition against MAO-B, potentially offering therapeutic benefits for conditions like Parkinson's disease.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-A | Selective | 0.073 |
| MAO-B | Non-selective | 0.75 |
Cytotoxicity
Cytotoxicity assays conducted on various cell lines indicate that the compound possesses low toxicity levels. For instance, tests on NIH3T3 fibroblast cells showed an IC50 value greater than 100 µM, suggesting that the compound is relatively safe for further biological evaluations.
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).
- Enzyme Binding : The structural conformation enables strong binding to active sites of enzymes like MAO-B, inhibiting their activity and potentially altering neurotransmitter levels.
Study 1: MAO Inhibition
A study focusing on thiazolylhydrazone derivatives highlighted the importance of structural modifications in enhancing MAO inhibitory activity. The introduction of benzofuran rings significantly improved binding affinity and selectivity towards MAO-A and MAO-B enzymes.
Study 2: Antioxidant Properties
Another investigation assessed various benzofuran derivatives' antioxidant capabilities through DPPH and ABTS assays. The results indicated that compounds with similar functional groups exhibited notable scavenging activities, supporting the hypothesis that this compound may possess similar properties.
Q & A
Q. Reference Data :
- In , H NMR of a similar compound shows a singlet at δ 7.94 ppm for the benzylidene proton, confirming conjugation .
Advanced Characterization: How is the Z-configuration unambiguously determined?
Methodological Answer:
- NOESY NMR : Correlate spatial proximity between the pyridinyl methylidene group and adjacent protons .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C=C–C=O torsion angle < 10° for Z-isomers) .
- UV-Vis Spectroscopy : Compare λ shifts; Z-isomers often exhibit hypsochromic shifts due to reduced conjugation .
Example : reports a λ of 320 nm for the Z-isomer, versus 340 nm for the E-isomer .
Biological Activity: How to design experiments to evaluate its anti-inflammatory potential?
Methodological Answer:
- In Vitro Assays :
- COX-2 Inhibition : Measure IC using a fluorometric kit (e.g., Cayman Chemical) .
- Cytokine Profiling : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages via ELISA .
- In Vivo Models : Use carrageenan-induced paw edema in rodents, monitoring edema reduction over 24h .
Q. Data Interpretation :
- notes a 40% reduction in TNF-α at 10 µM for a benzofuran analog, suggesting dose-dependent effects .
Data Contradiction: How to resolve discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell line (e.g., RAW 264.7 vs. THP-1), solvent (DMSO concentration ≤ 0.1%), and incubation time .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene enhance activity) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to identify binding site variations .
Example : shows a 5-fold difference in IC between fluorinated and non-fluorinated analogs due to enhanced hydrophobic interactions .
Advanced SAR: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Vary Substituents : Synthesize analogs with modified benzyloxy (e.g., 2,5-dichloro vs. 2,5-dimethyl) and pyridinyl groups .
Assay Broad Bioactivity : Test against multiple targets (e.g., kinases, GPCRs) to identify selectivity .
Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .
Q. SAR Table :
| Substituent (R) | IC (COX-2) | LogP | Reference |
|---|---|---|---|
| 2,5-Dimethyl | 0.8 µM | 3.2 | |
| 3-Fluoro | 1.5 µM | 2.9 | |
| 4-Methoxy | 5.2 µM | 2.5 |
Stability Analysis: What methodologies assess its stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24h .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life () and CYP450 interactions .
- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) per ICH guidelines .
Data : reports 85% remaining after 12h at pH 7.4, but 50% degradation at pH 1.2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
